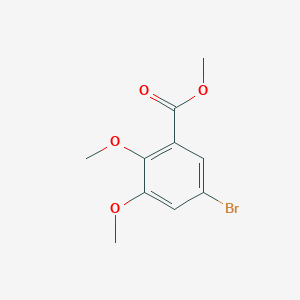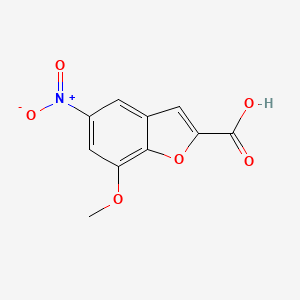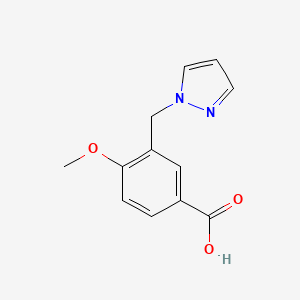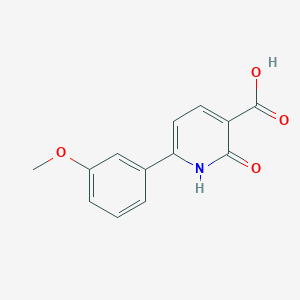
Methyl 5-bromo-2,3-dimethoxybenzoate
Übersicht
Beschreibung
Methyl 5-bromo-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4. It is a derivative of benzoic acid, featuring bromine and methoxy functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2,3-dimethoxybenzoate is utilized in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds.
Material Science: It is employed in the synthesis of materials with specific properties.
Biological Studies: It is used to study the effects of brominated and methoxylated aromatic compounds on biological systems.
Wirkmechanismus
Target of Action
Methyl 5-bromo-2,3-dimethoxybenzoate is a complex organic compoundSimilar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in the body . The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can influence various biochemical pathways .
Pharmacokinetics
Similar organic compounds are usually well-absorbed in the body, distributed to various tissues, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The introduction of a bromine atom can significantly alter the properties of the target molecule, potentially influencing its function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of bromination reactions can be influenced by the pH of the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2,3-dimethoxybenzoate can be synthesized through a multi-step process starting from commercially available 3,4,5-trimethoxytoluene. The synthesis involves bromination, methoxylation, and oxidation reactions. For instance, bromination can be achieved using a NaBr-H2O2 system in acetic acid, followed by methoxylation with CH3ONa in the presence of cuprous bromide (CuBr) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reaction sequences but are optimized for higher yields and scalability. The use of environmentally friendly reagents and conditions, such as persulfate salts for oxidation, is preferred to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2,3-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The ester group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Persulfate salts or other oxidizing agents can be used to oxidize the methoxy groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 5-bromo-2,4-dimethoxybenzoate
- Methyl 2,5-dimethoxybenzoate
Uniqueness
Methyl 5-bromo-2,3-dimethoxybenzoate is unique due to the specific positioning of its bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in synthetic and biological applications .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2,3-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-5-6(11)4-7(9(8)14-2)10(12)15-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLKQPLNPYMCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631971 | |
| Record name | Methyl 5-bromo-2,3-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83131-08-2 | |
| Record name | Methyl 5-bromo-2,3-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















